3-[(4-Methoxyphenyl)ethynyl]phenol
Description
3-[(4-Methoxyphenyl)ethynyl]phenol is a diarylacetylene derivative characterized by a phenol moiety linked via an ethynyl bridge to a 4-methoxyphenyl group. This compound is synthesized through Sonogashira cross-coupling reactions, a common method for forming carbon-carbon bonds between aryl halides and terminal alkynes .
Properties
CAS No. |
937593-87-8 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethynyl]phenol |
InChI |
InChI=1S/C15H12O2/c1-17-15-9-7-12(8-10-15)5-6-13-3-2-4-14(16)11-13/h2-4,7-11,16H,1H3 |
InChI Key |
GWEOSAXOQYMOHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=CC=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern of aromatic rings significantly influences solubility, stability, and bioactivity:
- Methoxy vs. Hydroxy Groups : Hydroxy substitutions (e.g., compound 2d) increase polarity and solubility, which may enhance bioavailability but reduce membrane permeability .
- Ethynyl as a Halogen Bioisostere : Ethynyl groups (as in PK5211) mimic iodine's steric and electronic properties while avoiding toxicity associated with halogens .
Anticancer and Enzyme Inhibition
- Diarylacetylenes (): Compounds like 2c and 2g inhibit hypoxia-inducible factor-1 (HIF-1), a target in cancer therapy.
- Pyrazole Derivatives (): Pyrazole23 (phenol at C-3, 4-methoxyphenyl at C-5) inhibits protein tyrosine phosphatase PTP1B (IC50 = 27 µM), highlighting the importance of phenol placement for activity .
Anti-Inflammatory and Anti-Arthritic Effects
Key Research Findings
- Ethynyl as a Versatile Functional Group : Ethynyl linkages enable structural rigidity and bioisosteric replacement of halogens, as demonstrated by PK5211's retained binding affinity for p53-Y220C .
- Phenol Positioning: Hydroxy groups at specific positions (e.g., C-3 in pyrazole23) enhance enzyme inhibition, while methoxy groups improve lipophilicity for membrane penetration .
- Drug-Likeness Optimization: MMPP exemplifies how replacing ethynyl with enol ethers improves solubility and reduces toxicity without compromising activity .
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